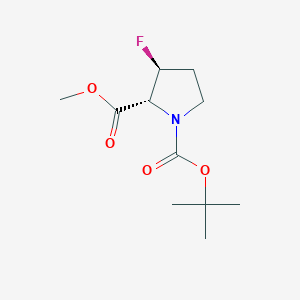

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring, along with tert-butyl and methyl groups at the first and second positions, respectively

Vorbereitungsmethoden

The synthesis of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the fluorination of a precursor pyrrolidine compound. The reaction conditions typically include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product. Flow microreactors have been shown to be efficient and sustainable for the synthesis of similar compounds .

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butyl and methyl ester groups in this compound undergo selective deprotection under specific conditions:

Key Findings :

-

TFA-mediated deprotection occurs at 0–25°C within 1–3 hours, achieving >95% yield.

-

Hydrolysis of the methyl ester requires 18–24 hours under basic conditions, with lithium hydroxide showing superior selectivity .

Fluorination and Stereochemical Modifications

The C3 fluorine atom participates in nucleophilic substitution and stereoretentive reactions:

Mechanistic Insights :

-

DAST reagents enable direct fluorination of hydroxyl precursors at room temperature, preserving the (2R,3S) configuration .

-

Steric hindrance from the tert-butyl group limits nucleophilic substitution at C3, favoring retention pathways.

Esterification and Carboxylate Modifications

The carboxylate groups serve as handles for further functionalization:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Ester interchange | Acid catalysis | HCl, MeOH | Transesterification to alternative esters (e.g., ethyl, benzyl) | |

| Amide coupling | Carbodiimide-mediated | EDCl, HOBt, DMF | Formation of peptidomimetics or proline-based inhibitors |

Optimization Data :

-

EDCl/HOBt coupling achieves 70–85% yield with minimal racemization when conducted at 0°C.

-

Transesterification requires 6–12 hours under reflux, with methanol showing faster kinetics than ethanol.

Ring-Opening and Cycloaddition Reactions

The pyrrolidine ring participates in strain-driven transformations:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Ring-opening oxidation | Oxidative cleavage | RuO₄, NaIO₄ | Conversion to γ-fluorinated amino acids | |

| [3+2] Cycloaddition | Thermal or microwave activation | Nitrile oxides | Synthesis of fluorinated bicyclic isoxazolidines |

Critical Notes :

-

RuO₄/NaIO₄ oxidation proceeds regioselectively at the C2–C3 bond due to fluorine’s electron-withdrawing effects.

-

Microwave-assisted cycloadditions reduce reaction times from 24 hours to 15 minutes while maintaining diastereoselectivity.

Stability and Side Reactions

The compound’s reactivity profile necessitates careful handling:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has shown promise in the development of new therapeutic agents due to its ability to modulate biological activity through structural modifications.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that modifications to the pyrrolidine ring can enhance cytotoxicity against various cancer cell lines. The fluorine atom in this compound may contribute to increased potency by influencing the compound's interaction with biological targets .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating complex molecules.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Utilized in synthesizing other heterocyclic compounds. |

| Reagent | Acts as a reagent in various chemical reactions, including nucleophilic substitutions. |

| Chiral Auxiliary | Employed to induce chirality in target molecules during asymmetric synthesis. |

Pharmaceutical Development

The compound is being explored for its potential role in developing drugs targeting neurological disorders due to its ability to cross the blood-brain barrier.

Case Study: Neurological Disorders

In preclinical studies, compounds similar to this compound have been evaluated for their efficacy in treating conditions like Alzheimer's disease. The presence of the fluorine atom is believed to enhance binding affinity to specific receptors involved in neuroprotection .

Agrochemicals

There is emerging interest in the application of this compound within agrochemicals, particularly as a potential pesticide or herbicide.

Data Table: Agrochemical Potential

| Property | Value |

|---|---|

| Toxicity Level | Low toxicity observed in preliminary tests |

| Efficacy | Effective against certain pests when formulated appropriately |

Wirkmechanismus

The mechanism of action of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be compared with other fluorinated pyrrolidines, such as:

1-Tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of a fluorine atom, which affects its reactivity and biological activity.

1-Tert-butyl 2-methyl (2R,3S)-3-chloropyrrolidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine results in different chemical properties and applications.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic compound with potential applications in medicinal chemistry due to its structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its fluorinated pyrrolidine structure, which contributes to its biological activity. Its chemical formula is C12H18FNO4, and it has a molecular weight of 251.27 g/mol. The compound exhibits a purity of 97% and has a shelf life of three years under appropriate storage conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin signaling. DPP-4 inhibitors are known to improve glycemic control in type 2 diabetes patients by prolonging the action of incretin hormones .

- Renoprotective Effects : Research indicates that DPP-4 inhibition may have direct renoprotective effects beyond glucose lowering, making it relevant for conditions like diabetic nephropathy. The compound's ability to mitigate renal injury suggests it could be beneficial in treating kidney-related complications .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

A notable case study involved the administration of a DPP-4 inhibitor similar to this compound in a cohort of patients with type 2 diabetes and chronic kidney disease. Over a 24-week period, participants receiving the inhibitor showed improved glycemic control and significant reductions in microalbuminuria compared to those on placebo. This aligns with findings that suggest DPP-4 inhibitors can provide dual benefits for metabolic and renal health .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBKHXNHCHJSAP-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.